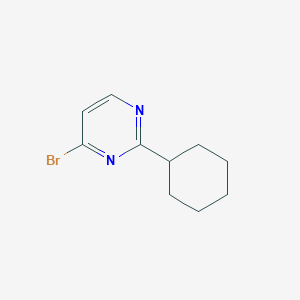

4-Bromo-2-cyclohexylpyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-cyclohexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPJKNSWZMAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Bromo 2 Cyclohexylpyrimidine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For heteroaromatic halides like 4-Bromo-2-cyclohexylpyrimidine, the bromine atom at the 4-position serves as a reactive handle for such transformations, enabling the introduction of a wide variety of substituents onto the pyrimidine (B1678525) core. Both palladium and nickel complexes are commonly employed catalysts for these processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl and heteroaryl halides. The general catalytic cycle typically involves three key steps: oxidative addition of the heteroaryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and the commercial availability and stability of many boronic acid reagents.

While no specific studies on the Suzuki-Miyaura coupling of this compound have been reported, it is anticipated that the compound would readily couple with various aryl and heteroaryl boronic acids. In analogous systems, such as the coupling of other brominated pyrimidines, catalysts like Pd(PPh₃)₄ are used with bases such as K₃PO₄ or Na₂CO₃ in solvents like 1,4-dioxane (B91453) or toluene (B28343).

General Reaction Scheme for Suzuki-Miyaura Coupling:

R-B(OH)₂ + this compound --(Pd Catalyst, Base)--> 4-R-2-cyclohexylpyrimidine

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base, such as triethylamine.

Specific experimental data for the Sonogashira coupling of this compound is absent from the literature. However, based on reactions with similar bromo-heterocycles, it is expected to react with terminal alkynes to produce 4-alkynyl-2-cyclohexylpyrimidine derivatives. Typical conditions involve catalysts like PdCl₂(PPh₃)₂ in the presence of CuI and an amine base in a solvent like toluene or DMF.

General Reaction Scheme for Sonogashira Coupling:

R-C≡CH + this compound --(Pd/Cu Catalyst, Base)--> 4-(R-C≡C)-2-cyclohexylpyrimidine

Stille Coupling for Organostannane Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. However, a significant drawback is the toxicity of tin compounds.

No literature detailing the Stille coupling of this compound could be identified. For other bromo-aromatic systems, the reaction is typically performed with a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. The reaction would involve coupling this compound with an organostannane reagent (R-SnBu₃) to yield the corresponding 4-substituted-2-cyclohexylpyrimidine.

General Reaction Scheme for Stille Coupling:

R-Sn(Alkyl)₃ + this compound --(Pd Catalyst)--> 4-R-2-cyclohexylpyrimidine

Kumada Cross-Coupling for Alkyl and Aryl Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide. This reaction can be catalyzed by either palladium or nickel complexes and is a powerful method for forming C-C bonds. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

There are no specific reports on the Kumada coupling of this compound. In general applications with other aryl bromides, palladium catalysts are used to couple with various alkyl or aryl Grignard reagents (R-MgBr). The reaction is typically carried out in an ethereal solvent such as THF.

General Reaction Scheme for Kumada Coupling:

R-MgBr + this compound --(Pd or Ni Catalyst)--> 4-R-2-cyclohexylpyrimidine

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts serve as a more cost-effective alternative to palladium for many cross-coupling reactions and can exhibit unique reactivity. They are particularly effective for coupling with unactivated alkyl halides and can be used in Suzuki-Miyaura, Kumada, and other cross-coupling variants.

While specific examples involving this compound are not documented, nickel catalysts like NiCl₂(dppp) have been successfully used for the cross-coupling of other aryl halides with Grignard reagents (Kumada coupling) or boronic acids (Suzuki-Miyaura coupling). These reactions often proceed under mild conditions and offer a broad scope for synthesizing diverse substituted aromatic and heteroaromatic compounds.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type Coupling)

The Ullmann reaction, one of the earliest examples of a transition metal-catalyzed cross-coupling reaction, traditionally involves the copper-promoted homocoupling of aryl halides to form symmetrical biaryls. nih.govwikipedia.org Over the last century, significant advancements have transformed this reaction into a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds under milder conditions. nih.gov Modern Ullmann-type couplings often employ ligands such as amino acids or 1,10-phenanthroline, which stabilize the copper catalyst and facilitate the reaction with a broader range of substrates, including heteroaryl halides like this compound. nih.gov

For this compound, the C4-Br bond is the reactive site for these transformations. The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species. These reactions can be used to form C-C, C-N, and C-O bonds. nih.govrsc.orgsioc-journal.cn For instance, coupling with another aryl halide can yield a biaryl product, while reaction with amines or alcohols can lead to the corresponding N-aryl or O-aryl derivatives. The use of more accessible and less toxic copper(II) salts, such as CuCl₂, has also been shown to be effective in catalyzing C-O cross-coupling reactions. rsc.org

Below is an interactive table detailing representative Ullmann-type coupling reactions applicable to this compound, based on established protocols for similar aryl bromides.

| Coupling Type | Nucleophile/Partner | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| C-N Coupling | Amine (e.g., Aniline) | CuI / Ligand (e.g., L-proline) | K2CO3 | DMSO | 4-(Phenylamino)-2-cyclohexylpyrimidine |

| C-O Coupling | Alcohol (e.g., Phenol) | CuI / Ligand (e.g., 1,10-Phenanthroline) | Cs2CO3 | Toluene | 4-Phenoxy-2-cyclohexylpyrimidine |

| C-C (Biaryl) Coupling | 4-Iodoanisole | CuI | K2CO3 | DMF | 4-(4-Methoxyphenyl)-2-cyclohexylpyrimidine |

Photoredox-Catalyzed Cross-Coupling Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions. rsc.org This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. nih.gov For aryl halides like this compound, a common mechanistic pathway involves a single-electron transfer (SET) from the excited photocatalyst to the aryl halide. This generates a radical anion, which rapidly fragments to produce a pyrimidinyl radical and a bromide anion. This highly reactive pyrimidinyl radical can then engage in a variety of coupling reactions.

This approach allows for the coupling of this compound with a diverse array of partners that might be incompatible with traditional transition-metal catalysis. For example, coupling with radical precursors generated from carboxylic acids or alkyl silicates can form C-C bonds. Dual catalytic systems, combining a photoredox catalyst with a nickel or copper co-catalyst, have greatly expanded the scope of these reactions, enabling efficient cross-couplings that were previously challenging. chemrxiv.org

The table below illustrates potential photoredox-catalyzed cross-coupling reactions involving this compound, with conditions adapted from established methods. nih.gov

| Coupling Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Potential Product |

|---|---|---|---|---|---|

| C-C (Alkylation) | Potassium (2-carboxyethyl)trifluoroborate | Ir(ppy)3 / NiCl2·glyme | K2CO3 | DMF | 4-(2-carboxyethyl)-2-cyclohexylpyrimidine |

| C-B (Borylation) | Bis(pinacolato)diboron | Ru(bpy)3Cl2 / Ni(dtbbpy)Cl2 | - | CH3CN | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-cyclohexylpyrimidine |

| C-N (Amination) | Morpholine | Organic Dye (e.g., Eosin Y) / NiBr2·diglyme | DIPEA | DMSO | 4-(Morpholin-4-yl)-2-cyclohexylpyrimidine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems. nih.gov The pyrimidine ring is inherently activated towards SNAr due to the electron-withdrawing nature of its two nitrogen atoms, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Regioselectivity and Electronic Influences on Nucleophilic Attack

In the pyrimidine ring, the C2, C4, and C6 positions are electronically deficient and thus susceptible to nucleophilic attack. For this compound, the C4 and C6 positions are the most activated. The presence of a good leaving group, bromine, at the C4 position makes it the primary site for substitution. nih.govwuxiapptec.com The reaction proceeds via the addition of a nucleophile to the C4 carbon, forming a tetrahedral Meisenheimer intermediate, followed by the elimination of the bromide ion to restore aromaticity.

Scope of Amine and Alkoxide Nucleophiles in Substitution

A wide variety of nucleophiles can be employed in SNAr reactions with this compound. Amines (primary and secondary) and alkoxides are particularly effective. nih.govrsc.org Reactions with amines typically yield 4-aminopyrimidine (B60600) derivatives, while alkoxides produce 4-alkoxypyrimidines. The reactions are often carried out in polar solvents like ethanol, DMSO, or DMF, and may be facilitated by the addition of a base to deprotonate the nucleophile or neutralize the HBr byproduct. The reactivity order of leaving groups in SNAr reactions on heteroaromatic systems is typically F > Cl ≈ Br > I. rsc.org

The following table provides examples of SNAr reactions on this compound with common nucleophiles.

| Nucleophile | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Amine | Piperidine | Ethanol | Reflux | 4-(Piperidin-1-yl)-2-cyclohexylpyrimidine |

| Alkoxide | Sodium Methoxide | Methanol | Room Temp to Reflux | 4-Methoxy-2-cyclohexylpyrimidine |

| Thiolate | Sodium Thiophenoxide | DMF | Room Temp | 4-(Phenylthio)-2-cyclohexylpyrimidine |

Direct C-H Functionalization Studies

Direct C-H functionalization has become a central strategy in modern organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules by avoiding the pre-functionalization of substrates. researchgate.netmdpi.com For this compound, potential sites for C-H functionalization exist at the C5 and C6 positions of the pyrimidine ring, as well as on the cyclohexyl substituent. The pyrimidine C-H bonds are generally more reactive due to their higher acidity and proximity to the ring nitrogens. rsc.org

Directed C-H Activation Strategies

Achieving regioselectivity is a key challenge in C-H functionalization. mdpi.com This is often overcome by using a directing group, which coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov

In the case of this compound, the ring nitrogen at the N1 position can act as an innate directing group. researchgate.net In many transition metal-catalyzed reactions, such coordination promotes the activation of the adjacent C-H bond at the C6 position. This strategy could enable the introduction of various functional groups, such as aryl, alkyl, or acyl groups, specifically at this site. While the C5-H bond is electronically distinct, its functionalization is generally more challenging and would likely require the installation of a dedicated directing group at the C4 position after the bromine has been replaced.

The table below outlines hypothetical directed C-H functionalization reactions at the C6 position of this compound.

| Reaction Type | Coupling Partner | Catalyst System | Oxidant/Additive | Potential Product |

|---|---|---|---|---|

| Arylation | Benzene (B151609) | Pd(OAc)2 | Ac2O | 6-Phenyl-4-bromo-2-cyclohexylpyrimidine |

| Acylation | Toluene-4-carbaldehyde | [RhCp*Cl2]2 | Cu(OAc)2 | (4-Bromo-2-cyclohexylpyrimidin-6-yl)(p-tolyl)methanone |

| Olefination | Ethyl Acrylate | [Ru(p-cymene)Cl2]2 | Cu(OAc)2 | Ethyl (E)-3-(4-bromo-2-cyclohexylpyrimidin-6-yl)acrylate |

Meta-Selective Functionalization Using Pyrimidine as a Directing Group

The pyrimidine ring, with its constituent nitrogen atoms, can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of functional groups at positions that are typically difficult to access, such as the meta-position of a linked aryl group. While direct meta-selective functionalization of an appended group on this compound has not been explicitly detailed in the literature, the principles established with other pyrimidine-containing molecules provide a strong basis for predicting its behavior.

In this strategy, one of the nitrogen atoms of the pyrimidine ring coordinates to a transition metal catalyst, positioning it to activate a C-H bond at a specific distance and orientation. This directed metalation overcomes the inherent electronic and steric biases of the substrate, enabling regioselective functionalization. For instance, palladium-catalyzed reactions have been successfully employed for the meta-C–H arylation, alkylation, and silylation of arenes tethered to a pyrimidine directing group. It is plausible that this compound could be elaborated with a suitable linker to an aromatic ring, which could then undergo meta-selective functionalization.

Table 1: Examples of Pyrimidine-Directed Meta-Selective C-H Functionalization of Arenes (Analogous Systems)

| Catalyst/Reagent | Functional Group Introduced | Reference Compound | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Aryl | N-(m-tolyl)pyrimidin-2-amine | 75 |

| Pd(OAc)₂ / DavePhos | Alkyl (t-Bu) | 2-(m-tolyl)pyrimidine | 68 |

| RuCl₂(p-cymene)₂ / AgSbF₆ | Silyl | 2-(m-tolyl)pyrimidine | 82 |

Note: The data in this table is based on analogous pyrimidine-containing compounds and is intended to be representative of the potential reactivity of systems derived from this compound.

Reductive Transformations of the Bromo-Pyrimidine Moiety

The bromo-pyrimidine moiety of this compound is susceptible to various reductive transformations, offering pathways to modify the pyrimidine core. These reactions can be broadly categorized into reductive dehalogenation and reduction of the pyrimidine ring itself.

Reductive Dehalogenation: The carbon-bromine bond at the 4-position of the pyrimidine ring can be selectively cleaved under reductive conditions. This transformation is valuable for introducing a hydrogen atom at this position, yielding 2-cyclohexylpyrimidine. Common methods for reductive dehalogenation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. doaj.org Metal-free methods have also been developed, utilizing reducing agents such as trialkoxyborohydrides or radical-based reductions. acs.org The choice of reagent can often be tuned to selectively reduce the C-Br bond in the presence of other functional groups.

Reduction of the Pyrimidine Ring: The aromatic pyrimidine ring can be partially or fully reduced to its corresponding dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. Catalytic hydrogenation under more forcing conditions (higher pressure and temperature) or with more active catalysts like rhodium or ruthenium can achieve this transformation. mdpi.com The specific stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions. The presence of the bulky cyclohexyl group at the 2-position may sterically hinder one face of the pyrimidine ring, potentially leading to some degree of diastereoselectivity in the hydrogenation.

Table 2: Representative Reductive Transformations of Bromo-Pyrimidines (Analogous Systems)

| Reaction Type | Reagents/Catalyst | Product Type | Reference Compound | Yield (%) |

| Reductive Dehalogenation | H₂, Pd/C, NEt₃ | Dehalogenated Pyrimidine | 4-Bromo-2-phenylpyrimidine | 95 |

| Ring Hydrogenation | H₂ (50 atm), Rh/C | Tetrahydropyrimidine | 2-Methylpyrimidine | 88 |

Note: The data in this table is based on analogous bromo-pyrimidine compounds and is intended to be representative of the potential reactivity of this compound.

Functional Group Interconversions of the Cyclohexyl Substituent

The cyclohexyl group at the 2-position of the pyrimidine ring, while generally robust, can undergo a variety of functional group interconversions, providing another avenue for structural diversification.

Oxidation: The cyclohexyl ring can be oxidized to introduce oxygen-containing functional groups. Benzylic-like oxidation at the carbon atom adjacent to the pyrimidine ring is a potential transformation, although the sp³-hybridized nature of this carbon makes it less reactive than a true benzylic position. More aggressive oxidizing agents like potassium permanganate (B83412) or chromium-based reagents could lead to the formation of a cyclohexanone (B45756) or cyclohexanol (B46403) derivative, though over-oxidation and ring cleavage are potential side reactions. Selective catalytic oxidation methods using transition metal catalysts and milder oxidants could offer more controlled transformations.

Dehydrogenation: Aromatization of the cyclohexyl ring to a phenyl group is a thermodynamically favorable process that can be achieved through catalytic dehydrogenation. nih.govaalto.fi This transformation typically requires high temperatures and a dehydrogenation catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The resulting 2-phenylpyrimidine (B3000279) derivative would open up a new set of potential reactions associated with the newly formed aromatic ring.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, could potentially introduce a bromine atom onto the cyclohexyl ring. The selectivity of this reaction would be influenced by the relative stability of the resulting radical intermediates on the cyclohexyl ring.

Table 3: Potential Functional Group Interconversions of the Cyclohexyl Substituent (Predicted Reactions)

| Reaction Type | Potential Reagents | Potential Product |

| Oxidation | KMnO₄ or CrO₃ | 2-(4-oxocyclohexyl)pyrimidine |

| Dehydrogenation | Pd/C, heat | 4-Bromo-2-phenylpyrimidine |

| Halogenation | NBS, AIBN | 4-Bromo-2-(bromocyclohexyl)pyrimidine |

Note: The reactions in this table are predicted based on general principles of organic chemistry and may not have been experimentally verified for this compound.

Spectroscopic and Structural Characterization of 4 Bromo 2 Cyclohexylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the structural assignment of 4-Bromo-2-cyclohexylpyrimidine.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the cyclohexyl substituent. The pyrimidine protons, being in an electron-deficient aromatic system, are expected to resonate at lower field (higher ppm) compared to the cyclohexyl protons. The proton at position 6 (H-6) of the pyrimidine ring is anticipated to appear as a doublet, coupled to the proton at position 5 (H-5). Conversely, H-5 will also appear as a doublet. The cyclohexyl protons will present as a series of multiplets in the upfield region, with the methine proton attached to the pyrimidine ring (H-1') appearing at the most downfield position among the cyclohexyl signals due to its proximity to the heteroaromatic ring.

The ¹³C NMR spectrum will show ten distinct carbon signals. The carbon atoms of the pyrimidine ring are expected to be significantly deshielded, appearing in the aromatic region of the spectrum. The carbon atom bearing the bromine (C-4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons of the cyclohexyl group will resonate in the aliphatic region. The specific predicted chemical shifts are detailed in the tables below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Pyrimidine) | ~7.20 | d | ~5.0 |

| H-6 (Pyrimidine) | ~8.50 | d | ~5.0 |

| H-1' (Cyclohexyl) | ~2.90 | tt | ~11.5, ~3.5 |

| H-2', H-6' (eq) | ~2.10 | m | |

| H-2', H-6' (ax) | ~1.30 | m | |

| H-3', H-5' (eq) | ~1.85 | m | |

| H-3', H-5' (ax) | ~1.40 | m | |

| H-4' (eq) | ~1.75 | m |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | ~170.0 |

| C-4 (Pyrimidine) | ~125.0 |

| C-5 (Pyrimidine) | ~122.0 |

| C-6 (Pyrimidine) | ~158.0 |

| C-1' (Cyclohexyl) | ~45.0 |

| C-2', C-6' (Cyclohexyl) | ~32.0 |

| C-3', C-5' (Cyclohexyl) | ~26.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. A cross-peak between the signals at ~8.50 ppm and ~7.20 ppm would confirm the adjacency of H-6 and H-5 on the pyrimidine ring. Within the cyclohexyl system, the methine proton (H-1') would show correlations to the adjacent methylene (B1212753) protons (H-2' and H-6'), which in turn would show correlations to their neighbors, allowing for the tracing of the entire spin system of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. For example, the doublet at ~8.50 ppm would show a correlation to the carbon signal at ~158.0 ppm, confirming their assignment as H-6 and C-6, respectively. This technique would be used to assign each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different parts of the molecule. Key expected correlations would include a cross-peak between the cyclohexyl H-1' proton (~2.90 ppm) and the pyrimidine C-2 carbon (~170.0 ppm), definitively establishing the connection between the cyclohexyl ring and the pyrimidine ring at position 2. Additionally, correlations from the pyrimidine proton H-5 to carbons C-4 and C-6 would further solidify the assignments within the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₀H₁₃BrN₂. The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) allows for the unambiguous confirmation of the elemental composition.

Calculated Exact Mass for C₁₀H₁₃⁷⁹BrN₂

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 13 | 13.101725 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | | | 240.026210 |

An experimentally determined mass value within a few parts per million (ppm) of the calculated exact mass would provide strong evidence for the proposed molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uklibretexts.org This results in two molecular ion peaks in the mass spectrum, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1. libretexts.orgsavemyexams.comcsbsju.edu The observation of this M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| [C₁₀H₁₃⁷⁹BrN₂]⁺ | 240 | ~100 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic pyrimidine ring, the aliphatic cyclohexyl group, and the carbon-bromine bond.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretching | Aromatic (Pyrimidine) | 3100 - 3000 | Medium to Weak |

| C-H stretching | Aliphatic (Cyclohexyl) | 3000 - 2850 | Strong |

| C=N stretching | Pyrimidine Ring | 1600 - 1550 | Medium to Strong |

| C=C stretching | Pyrimidine Ring | 1550 - 1450 | Medium to Strong |

| C-H bending | Aliphatic (Cyclohexyl) | 1470 - 1450 | Medium |

The presence of these characteristic bands in the experimental IR spectrum would provide further corroborating evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology would be essential for elucidating the exact molecular architecture of this compound in its solid state.

A typical crystallographic study would involve growing a single crystal of the compound and then exposing it to a beam of X-rays. The resulting diffraction pattern is analyzed to determine the electron density map of the molecule, which in turn reveals the atomic positions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| Key Bond Lengths (Å) | |

| C-Br | Data not available |

| C-N (pyrimidine) | Data not available |

| C-C (cyclohexyl) | Data not available |

| Key Bond Angles (°) | |

| N-C-N (pyrimidine) | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study. No experimental data for this compound was found.

Vibrational Spectroscopy Methodologies (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a valuable tool for probing the molecular vibrations of a compound. A Raman spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, a Raman spectroscopic analysis would offer insights into its molecular structure and bonding. The spectrum would be expected to show characteristic bands for the pyrimidine ring, the cyclohexyl group, and the carbon-bromine bond. For instance, the C-Br stretching vibration typically appears in the lower frequency region of the spectrum. The vibrations of the pyrimidine ring would give rise to a series of characteristic bands, and the various C-H stretching and bending modes of the cyclohexyl ring would also be observable.

By assigning the observed Raman bands to specific vibrational modes, often aided by computational chemistry methods like Density Functional Theory (DFT), a detailed understanding of the molecule's vibrational dynamics can be achieved.

Table 2: Hypothetical Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data not available | Pyrimidine ring stretching |

| Data not available | Cyclohexyl C-H stretching |

| Data not available | Cyclohexyl CH₂ bending |

Note: This table is a hypothetical representation of Raman spectroscopic data. No experimental Raman spectra for this compound were found.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclohexylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties of molecules like 4-bromo-2-cyclohexylpyrimidine. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT studies are a cornerstone of computational chemistry for predicting the ground state properties of molecules. For this compound, a DFT calculation would typically be performed to optimize the molecular geometry, determining the most stable arrangement of atoms. This would provide key information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield electronic properties like the dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. A table of hypothetical, yet typical, ground state properties that could be obtained from a DFT calculation is presented below.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -2850.12345 |

| Dipole Moment (Debye) | 2.5 |

| C-Br Bond Length (Å) | 1.90 |

| N1-C2 Bond Length (Å) | 1.34 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents.

For this compound, the HOMO would likely be localized on the pyrimidine (B1678525) ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrimidine ring, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic feasibility of different reaction pathways.

Transition State Characterization for Key Transformations

For any chemical transformation involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, computational modeling can be used to locate the transition state structure. Characterizing the transition state involves confirming it has a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction's activation energy.

Conformational Analysis of the Cyclohexyl Substituent and Pyrimidine Ring

The cyclohexyl group attached to the pyrimidine ring can exist in different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the cyclohexyl ring relative to the pyrimidine ring can also vary.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Cyclohexyl (Chair) - Equatorial | 0.0 (most stable) |

| Cyclohexyl (Chair) - Axial | 2.1 |

Prediction of Spectroscopic Parameters

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or experimental spectroscopic data for the compound this compound. Computational studies detailing predicted NMR chemical shifts, vibrational frequencies (IR/Raman), or UV-Vis absorption spectra for this particular molecule are not publicly available at this time.

While general computational methods such as Density Functional Theory (DFT) for geometry optimization and subsequent prediction of spectroscopic parameters are well-established for pyrimidine derivatives, specific research applying these techniques to this compound has not been reported in the available literature. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) for NMR shift calculations and Time-Dependent DFT (TD-DFT) for electronic transitions are standard, but their application to this compound is not documented.

Therefore, the creation of data tables with predicted spectroscopic parameters for this compound cannot be fulfilled due to the absence of published research findings.

Applications in Advanced Organic Synthesis and Materials Chemistry

4-Bromo-2-cyclohexylpyrimidine as a Precursor for Complex Molecular Architectures

The chemical compound this compound serves as a versatile building block in the field of organic synthesis. Its unique structure, featuring a reactive bromine atom and a bulky cyclohexyl group on a pyrimidine (B1678525) core, allows for the strategic construction of intricate molecular frameworks. This section explores its role in the synthesis of polyfunctionalized pyrimidines and as a scaffold for the formation of diverse heterocyclic systems.

Synthesis of Polyfunctionalized Pyrimidines

The bromine atom at the 4-position of the pyrimidine ring is a key functional handle that enables a variety of cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, leading to the formation of polyfunctionalized pyrimidines. For instance, researchers have utilized palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This strategic functionalization is crucial for tailoring the electronic and steric properties of the resulting molecules, which is a critical aspect in the design of novel compounds with specific biological or material properties.

The cyclohexyl group at the 2-position, while sterically demanding, influences the conformational preferences of the molecule and can play a significant role in directing the outcome of subsequent reactions. The interplay between the reactive bromo group and the bulky cyclohexyl substituent provides a powerful tool for synthetic chemists to create a diverse library of pyrimidine derivatives with controlled three-dimensional structures.

| Reaction Type | Reagents and Conditions | Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a C-C bond, attaching an aryl group at the 4-position. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Formation of a C-C bond, attaching an alkynyl group at the 4-position. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond, introducing an amino group at the 4-position. |

Scaffolds for Diverse Heterocycle Formation

Beyond simple functionalization, this compound can act as a foundational scaffold for the construction of more complex heterocyclic systems. The pyrimidine ring itself can be a part of a larger, fused ring system, or it can be a central core from which other heterocyclic rings are appended.

One notable application involves the use of the pyrimidine core as a template to build conformationally diverse medium, macro, and bridged cyclic structures. researchgate.net This is achieved through a "skeletal transformation" strategy, where the initial pyrimidine derivative undergoes a series of reactions to form larger and more complex ring systems. researchgate.net These intricate architectures are of significant interest in medicinal chemistry and materials science due to their unique shapes and potential for specific molecular recognition.

The reactivity of the bromo group allows for intramolecular cyclization reactions, where a tethered functional group reacts with the pyrimidine ring to form a new ring. This approach has been successfully employed to synthesize a variety of fused heterocyclic systems, demonstrating the utility of this compound as a versatile starting material for the generation of molecular complexity.

Development of Functional Materials Utilizing the Pyrimidine Core

The inherent electronic properties of the pyrimidine ring, combined with the ability to precisely modify its structure, make this compound and its derivatives attractive candidates for the development of advanced functional materials.

Integration into Optoelectronic Materials

The electron-deficient nature of the pyrimidine ring makes it a suitable component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating the 2-cyclohexylpyrimidine unit into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control over the electronic band gap is essential for designing materials with desired light-absorbing and emitting properties.

The bromo-substituent on the pyrimidine ring provides a convenient point for polymerization or for attaching the pyrimidine core to other electronically active moieties. This allows for the creation of polymers and small molecules with tailored optoelectronic characteristics. The cyclohexyl group can also influence the solid-state packing and morphology of these materials, which are critical factors for efficient device performance.

Ligand Design in Catalysis

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives valuable as ligands in coordination chemistry and catalysis. The strategic placement of substituents on the pyrimidine ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and stability.

While direct applications of this compound in catalysis are still an emerging area of research, the broader class of pyrimidine-based ligands has shown significant promise. For example, iridium complexes bearing N-(methylsulfonyl)-2-pyridinecarboxamide and N-(phenylsulfonyl)-2-pyridinecarboxamide ligands have been employed as effective catalysts for the dehydrogenation of formic acid. rsc.org This highlights the potential of designing ligands based on nitrogen-containing heterocycles like pyrimidine to achieve high catalytic efficiency and stability. rsc.org The ability to functionalize the 4-position of the pyrimidine ring allows for the attachment of coordinating groups or the tuning of the ligand's electronic properties, opening up possibilities for the development of novel and highly effective catalysts for a range of chemical transformations.

Future Research Directions and Emerging Trends

Innovative Reaction Development for 4-Bromo-2-cyclohexylpyrimidine

Future advancements in the synthetic utility of this compound are expected to arise from the development of novel reaction pathways that offer enhanced efficiency, selectivity, and functional group tolerance. Key areas of exploration will likely include the expansion of cross-coupling reactions and the application of cutting-edge technologies like photoredox catalysis.

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of bromopyrimidines. nih.govmdpi.com Future research will likely focus on expanding the scope of these reactions for this compound, enabling the introduction of a wider array of substituents at the C4 position. This includes the development of more robust methods for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are essential for creating carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govwikipedia.org

A significant emerging trend is the use of visible-light photoredox catalysis for the functionalization of heterocycles. bohrium.comnih.govresearchgate.net This methodology allows for the generation of radical intermediates under mild conditions, opening up new avenues for the derivatization of this compound. nih.gov Research in this area could lead to the development of novel C-C and C-X (X = N, P, O, S, Se, Br) bond-forming reactions that are not accessible through traditional methods. bohrium.com Furthermore, the direct C-H functionalization of the cyclohexyl group, guided by the pyrimidine (B1678525) ring, presents an exciting frontier for creating more complex molecular architectures. dmaiti.com

| Reaction Type | Potential Application for this compound | Expected Advantages |

| Suzuki-Miyaura Coupling | Introduction of aryl and heteroaryl groups at the C4 position. | Broad substrate scope and functional group tolerance. mdpi.com |

| Buchwald-Hartwig Amination | Synthesis of 4-amino-2-cyclohexylpyrimidine derivatives. | Access to a wide range of primary and secondary amines. nih.govwikipedia.org |

| Photoredox Catalysis | Novel C-C and C-heteroatom bond formations under mild conditions. | Access to unique reactivity through radical intermediates. bohrium.comnih.gov |

| C-H Functionalization | Direct modification of the cyclohexyl substituent. | Increased molecular complexity in a single step. dmaiti.com |

Exploration of Novel Catalytic Systems for its Functionalization

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. Consequently, a major area of future research will be the design and application of novel catalytic systems.

For palladium-catalyzed cross-coupling reactions, the development of new ligands is crucial. Sterically demanding phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands have shown great promise in improving the efficiency of Suzuki-Miyaura and Buchwald-Hartwig amination reactions for related halo-heterocycles. researchgate.netnih.gov Future work will likely involve the screening and optimization of these advanced ligands for reactions with this compound to achieve higher yields and faster reaction times. The use of palladacycle complexes as catalyst precursors is another promising avenue. core.ac.uk

Furthermore, the development of catalysts that are more stable, reusable, and environmentally friendly is a key trend. This includes the use of supported palladium catalysts, such as those on titanium dioxide, which can be easily recovered and reused. mdpi.com The exploration of artificial metalloenzymes for selective C-H bond functionalization also represents a long-term goal for achieving highly specific transformations. nih.gov

| Catalyst System | Application in this compound Chemistry | Potential Benefits |

| Pd with bulky phosphine ligands | Buchwald-Hartwig amination and Suzuki-Miyaura coupling. | Enhanced reactivity and broader substrate scope. researchgate.net |

| Pd with N-heterocyclic carbene (NHC) ligands | Suzuki-Miyaura and Negishi cross-couplings. | High catalytic activity and selectivity. nih.gov |

| Supported Pd nanoparticles | Suzuki-Miyaura cross-coupling. | Catalyst recyclability and sustainability. mdpi.com |

| Artificial Metalloenzymes | Site-selective C-H functionalization of the cyclohexyl ring. | High selectivity and environmentally friendly conditions. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. digitellinc.com For this compound, these computational tools can significantly accelerate the discovery of new reactions and the refinement of existing ones.

Machine learning models can be trained on large datasets of chemical reactions to predict the yield of a reaction based on the reactants, catalysts, and conditions used. princeton.edukaust.edu.saresearchgate.net This predictive capability can be applied to the functionalization of this compound to identify the optimal conditions for a desired transformation without the need for extensive experimental screening. princeton.edudigitellinc.com For instance, ML algorithms like random forests have shown significant predictive power for palladium-catalyzed C-N cross-coupling reactions. princeton.edu

AI can also be employed in the design of novel catalysts. digitellinc.comarxiv.org By analyzing the relationship between catalyst structure and performance, AI algorithms can suggest new ligand or catalyst designs with improved activity and selectivity for the functionalization of this compound. arxiv.orgyoutube.com This data-driven approach to catalyst development can significantly reduce the time and resources required to discover next-generation catalytic systems.

| AI/ML Application | Relevance to this compound | Expected Impact |

| Reaction Yield Prediction | Predicting the success of cross-coupling reactions. | Reduced experimental effort and faster optimization. princeton.edudigitellinc.com |

| Catalyst Design | Proposing novel ligands for palladium-catalyzed reactions. | Accelerated discovery of more efficient catalysts. digitellinc.comarxiv.org |

| Retrosynthetic Analysis | Identifying novel synthetic routes to complex derivatives. | Enhanced innovation in synthetic chemistry. |

Advanced Analytical Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced analytical techniques that allow for in-situ, real-time monitoring of reactions involving this compound are a key area for future development.

Raman spectroscopy is a powerful tool for monitoring crystallization processes and chemical reactions in solution. crystallizationsystems.comresearchgate.netacs.org Its ability to provide information about both the solid and liquid phases makes it well-suited for tracking the progress of reactions where this compound is consumed and a new product is formed. acs.org Low-frequency Raman spectroscopy can be particularly insightful for studying polymorphic transformations during crystallization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly FlowNMR, is another valuable technique for real-time reaction monitoring. rsc.orgbeilstein-journals.org By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain detailed kinetic and mechanistic data without the need for sampling. rsc.org This can be especially useful for understanding complex reaction pathways and identifying transient intermediates in the functionalization of this compound.

| Analytical Technique | Application in this compound Synthesis | Information Gained |

| In-Situ Raman Spectroscopy | Monitoring reaction progress and crystallization. | Real-time concentration profiles and polymorphic form identification. crystallizationsystems.comresearchgate.net |

| FlowNMR Spectroscopy | Elucidating reaction mechanisms and kinetics. | Identification of intermediates and quantitative kinetic data. rsc.orgbeilstein-journals.org |

| In-Situ IR Spectroscopy | Tracking the concentration of reactants and products. | Reaction endpoint determination and kinetic analysis. spectroscopyonline.com |

Sustainable and Green Synthesis Protocol Development

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthesis protocols. kuey.netrasayanjournal.co.ineurekaselect.com

One major area of focus is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rasayanjournal.co.inbenthamdirect.com For instance, Suzuki-Miyaura reactions have been successfully carried out in aqueous media, significantly reducing the environmental impact of the process. core.ac.uk

Energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis are also gaining traction. nih.gov These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Flow chemistry is another powerful tool for developing sustainable synthetic processes. researchgate.netegasmoniz.com.ptbohrium.com By performing reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up. nih.govspringerprofessional.de The integration of flow chemistry with other green technologies, such as heterogeneous catalysts, holds significant promise for the sustainable production of this compound and its derivatives. researchgate.net

| Green Chemistry Approach | Application to this compound | Sustainability Benefits |

| Use of Green Solvents | Performing cross-coupling reactions in water or bio-solvents. | Reduced use of hazardous solvents and easier workup. core.ac.ukbenthamdirect.com |

| Microwave-Assisted Synthesis | Accelerating the synthesis and functionalization reactions. | Faster reactions, higher yields, and lower energy consumption. nih.gov |

| Flow Chemistry | Continuous production of this compound derivatives. | Enhanced safety, scalability, and process control. researchgate.netegasmoniz.com.pt |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-cyclohexylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pyrimidine precursor followed by cyclohexyl group introduction. For bromination, 2-cyclohexylpyrimidine can be treated with (N-bromosuccinimide) under radical initiation (e.g., AIBN) in at 80°C . Cyclohexyl substitution may employ Ullmann coupling or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclohexylboronic acid. Key optimization parameters include:

- Temperature control : Higher temperatures (80–100°C) improve coupling efficiency but may increase side reactions.

- Catalyst loading : 2–5 mol% Pd(PPh) minimizes costs while maintaining yield.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

- NMR spectroscopy : NMR should show a singlet for the cyclohexyl protons (δ 1.2–2.1 ppm) and a deshielded pyrimidine proton (δ 8.5–9.0 ppm). NMR confirms quaternary carbons (C-Br at ~δ 95 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART CCD diffractometer) provides bond angles (e.g., N1–C7–C1 = 122.2°) and unit cell parameters (e.g., , ) for unambiguous confirmation .

- Mass spectrometry : ESI-MS should display the molecular ion peak at 257.05 (M+H).

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste contractors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

- Electrophilicity : The bromine atom’s -orbital energy correlates with Suzuki-Miyaura reactivity.

- Steric effects : The cyclohexyl group’s spatial orientation may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. Validate predictions with experimental TOF (turnover frequency) measurements.

Q. What strategies resolve contradictions in spectral data during functionalization studies?

Methodological Answer:

- Data triangulation : Cross-validate NMR, HPLC, and HRMS results. For example, unexpected NMR splitting may indicate diastereomers, resolvable via chiral HPLC .

- In situ monitoring : Use ReactIR to track reaction intermediates and identify side products (e.g., debromination).

- Crystallographic evidence : Resolve ambiguous NOEs (Nuclear Overhauser Effects) with X-ray structures .

Q. How does the cyclohexyl group influence the electronic properties of the pyrimidine ring?

Methodological Answer:

- Electron-donating effect : Cyclohexyl’s inductive effect slightly increases pyrimidine ring electron density, reducing electrophilic substitution rates.

- Conformational analysis : Chair/boat cyclohexane conformers alter steric interactions, measured via VT-NMR (variable-temperature NMR) .

- Hammett parameters : Compare values for cyclohexyl (–0.15) vs. other substituents to predict regioselectivity in further substitutions.

Q. What advanced techniques characterize halogen bonding interactions in this compound cocrystals?

Methodological Answer:

- X-ray charge density analysis : Maps Br···N/Pd interactions (bond lengths ~3.0–3.5 Å) .

- Solid-state NMR : quadrupolar coupling constants reveal anisotropic bonding environments.

- Thermogravimetric analysis (TGA) : Assess thermal stability of cocrystals (decomposition >200°C suggests strong interactions) .

Q. How can kinetic studies optimize catalytic systems for debromination or functional group interconversion?

Methodological Answer:

- Rate law determination : Monitor Br– release via ion chromatography. For Pd-catalyzed debromination, rate ≈ .

- Activation energy : Use Arrhenius plots (ln vs. 1/T) to compare catalytic efficiencies (e.g., Pd vs. Ni systems).

- Mechanistic probes : Isotopic labeling (e.g., -cyclohexyl) tracks substituent migration during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.